8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid
Description
This compound, commonly referred to as sitafloxacin (CAS: 127254-12-0), is a fourth-generation fluoroquinolone antibiotic. Its molecular formula is C₁₉H₁₈ClF₂N₃O₃, with a monoisotopic mass of 409.100476 Da . The structure features:
- A 1-[(1R,2S)-2-fluorocyclopropyl] substituent at position 1, enhancing DNA gyrase/topoisomerase IV binding .
- A 7-[(7S)-5-azaspiro[2.4]heptan-5-yl] group with a tert-butoxycarbonylamino (Boc) moiety, contributing to activity against resistant pathogens .
- 8-Chloro and 6-fluoro substituents, which stabilize interactions with bacterial enzymes .
Sitafloxacin exhibits broad-spectrum activity against Gram-positive (e.g., Streptococcus pneumoniae), Gram-negative (e.g., Haemophilus influenzae), and atypical pathogens (e.g., Mycoplasma pneumoniae), including multidrug-resistant strains . Its zwitterionic nature (protonated amine and deprotonated carboxylate) enhances solubility and tissue penetration .
Properties
Molecular Formula |
C24H26ClF2N3O5 |
|---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H26ClF2N3O5/c1-23(2,3)35-22(34)28-16-9-29(10-24(16)4-5-24)19-14(27)6-11-18(17(19)25)30(15-7-13(15)26)8-12(20(11)31)21(32)33/h6,8,13,15-16H,4-5,7,9-10H2,1-3H3,(H,28,34)(H,32,33)/t13-,15+,16+/m0/s1 |
InChI Key |
ZIIBRZUXPHJMLW-NUEKZKHPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(CC12CC2)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC12CC2)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid involves multiple steps, including the formation of the quinoline core, the introduction of the spirocyclic amine, and the incorporation of the fluorocyclopropyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the quinoline core may yield quinoline N-oxide derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the compound’s structure.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
MDRSP: Multidrug-resistant *S. pneumoniae; †QRSA: Quinolone-resistant S. aureus; ‡MRSA: Methicillin-resistant S. aureus.
Key Findings from Comparative Studies
Spirocyclic Amine vs. Linear Side Chains :
Sitafloxacin’s 5-azaspiro[2.4]heptan-5-yl group at position 7 improves binding to mutated DNA gyrase in resistant strains compared to ciprofloxacin’s piperazinyl group . Compound 2a’s 7-methyl addition further enhances potency against S. pneumoniae .
Fluorocyclopropyl vs. Cyclopropyl: The (1R,2S)-2-fluorocyclopropyl moiety in sitafloxacin increases lipophilicity and membrane penetration versus non-fluorinated cyclopropyl (e.g., ciprofloxacin), improving activity against intracellular pathogens like Chlamydia .
8-Substituent Impact :
- 8-Chloro (sitafloxacin) stabilizes enzyme interactions but may increase cytotoxicity risks .
- 8-Methoxy (compound 2a) broadens coverage against respiratory pathogens but reduces Gram-negative activity .
Stereochemistry :
The (7S) configuration in sitafloxacin’s spirocyclic amine is critical for potency. Enantiomers (e.g., BAY-Y 3118 with 7R) show reduced efficacy .
Biological Activity
8-Chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid, commonly referred to as Sitafloxacin , is a novel fluoroquinolone antibiotic with significant biological activity against various bacterial strains. This compound has been investigated for its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of Sitafloxacin is , with a molecular weight of approximately 427.8 g/mol. It features several key functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 427.8 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 87.9 Ų |
Sitafloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This inhibition disrupts the supercoiling of DNA, leading to cell death. The presence of the fluorine atoms enhances the drug's potency and broadens its spectrum of activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
Sitafloxacin has demonstrated potent antibacterial activity against various pathogens, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In vitro studies indicate that Sitafloxacin exhibits minimum inhibitory concentrations (MICs) comparable to or lower than those of existing fluoroquinolones, suggesting its potential as an effective treatment option for resistant bacterial infections .
Pharmacokinetics
The pharmacokinetic profile of Sitafloxacin shows favorable absorption characteristics, with peak plasma concentrations achieved within 1 to 2 hours post-administration. The compound has a half-life conducive to once-daily dosing, enhancing patient compliance.
Case Studies
- Clinical Trials : A phase III clinical trial evaluated the efficacy of Sitafloxacin in treating complicated urinary tract infections (cUTIs). Results indicated a clinical cure rate of over 90%, significantly higher than that observed with standard therapies .
- Resistance Studies : Research has highlighted Sitafloxacin's effectiveness against fluoroquinolone-resistant strains of bacteria. In one study, Sitafloxacin was able to restore sensitivity in previously resistant strains through synergistic effects when combined with other antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
